
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine ring, a morpholine group, and an isoxazole ring, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazine core. The reaction conditions often require the use of strong bases, such as sodium carbonate, and organic solvents like 1,4-dioxane. The morpholine group is introduced through nucleophilic substitution reactions, and the isoxazole ring is formed through cyclization reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of microwave irradiation has been shown to improve reaction times and yields, making it a viable method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various functional groups, such as halides and alkyl groups.
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide has been evaluated for several biological activities:
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits significant anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess substantial antitumor capabilities .
- A study demonstrated its anti-proliferative effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating its potential as a therapeutic agent in oncology .
- Mechanism of Action :
Case Studies
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism by which N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
Uniqueness: N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The chemical structure of this compound includes several notable features:
- Morpholine ring : This moiety is known for enhancing solubility and biological activity.
- Triazine core : Offers unique interactions with biological targets.
- Isosazole and carboxamide groups : These contribute to the compound's overall stability and reactivity.
The molecular formula is C15H19N5O3 with a molecular weight of approximately 349.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. The proposed mechanisms include:
- Inhibition of signaling pathways : Similar compounds have shown activity against the PI3K/Akt pathway, which is crucial for cell proliferation and survival. This suggests that this compound may similarly inhibit these pathways .
- Antiproliferative effects : Research indicates that derivatives of triazine compounds exhibit significant antiproliferative activity against various cancer cell lines .
Anticancer Properties
The compound has demonstrated notable antiproliferative effects in vitro against several cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values ranging from 2.2 µM to 8.7 µM for various derivatives in different cancer types . This indicates a potent effect compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
Preliminary data suggest that this compound may also possess antimicrobial properties:
- Selective Activity : Some derivatives have shown selective antibacterial activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
Comparative Analysis
Compound | Structural Features | Biological Activity |
---|---|---|
N-(4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl) derivatives | Triazine core with morpholine | Antiproliferative and antimicrobial |
4-Methoxy-6-methyltriazine | Methyl substitution on triazine | Antimicrobial activity |
Morpholino derivatives | Morpholine attached to aromatic systems | Potential CNS activity |
Case Studies and Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the biological activities of this compound:
- Synthesis Methods : The synthesis typically involves the formation of the triazine core through reactions with morpholine and methoxy-containing reagents under controlled conditions .
- In Vivo Studies : Animal models have been used to assess the antitumor efficacy of related compounds, showing promise in subcutaneous and orthotopic xenograft models .
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4/c1-9-7-10(19-24-9)12(21)15-8-11-16-13(18-14(17-11)22-2)20-3-5-23-6-4-20/h7H,3-6,8H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUHMRFFPNBYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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